molecular formula C20H22N4O2 B5146120 2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide CAS No. 15166-22-0

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide

Cat. No. B5146120
CAS RN: 15166-22-0
M. Wt: 350.4 g/mol
InChI Key: PXIUVQPIBSDZTL-UHFFFAOYSA-N
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Description

2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Derivative Synthesis

  • Structural Characterization : A study conducted by Mnguni and Lemmerer (2015) focused on synthesizing and characterizing six derivatives of 4-aminoantipyrine, closely related to the compound , to investigate hydrogen-bonding motifs compared to the original structure. This research contributes to understanding the molecular structure and bonding patterns of similar compounds (Mnguni & Lemmerer, 2015).

Biological Activities

  • Anticancer Potential : Ghorab, El-Gazzar, and Alsaid (2014) explored the use of 4-Aminoantipyrine, a compound structurally related to the one , as a key intermediate for synthesizing pyrazolone derivatives with significant anticancer activity against human breast cancer cell lines. This indicates the potential for related compounds in cancer research (Ghorab, El-Gazzar, & Alsaid, 2014).

  • Antibacterial Effects : Asiri and Khan (2010) synthesized and characterized Schiff base derivatives containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, demonstrating moderate to good antibacterial activity against various bacterial strains. This suggests the utility of similar compounds in developing new antibacterial agents (Asiri & Khan, 2010).

Chemical Synthesis and Applications

  • Heterocyclic Synthesis : Fadda et al. (2012) utilized a related compound as a key intermediate for synthesizing various heterocyclic derivatives, highlighting its role in facilitating the creation of diverse chemical structures (Fadda, Etman, El-Seidy, & Elattar, 2012).

  • Intermolecular Interactions Analysis : Saeed et al. (2020) synthesized new antipyrine derivatives and analyzed their crystal structures, providing insights into the molecular interactions that can influence the properties and applications of such compounds (Saeed et al., 2020).

  • Novel Derivative Synthesis : Farag, Dawood, and Elmenoufy (2004) conducted a study on the synthesis of pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines incorporating the antipyrine moiety, demonstrating the compound's versatility in synthesizing novel derivatives (Farag, Dawood, & Elmenoufy, 2004).

properties

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-23(19(25)16-12-8-9-13-17(16)21)18-14(2)22(3)24(20(18)26)15-10-6-5-7-11-15/h5-13H,4,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUVQPIBSDZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164847
Record name Benzamide, o-amino-N-antipyrinyl-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15166-22-0
Record name Benzamide, o-amino-N-antipyrinyl-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-amino-N-antipyrinyl-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide
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2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide
Reactant of Route 3
2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide
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2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide
Reactant of Route 5
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2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide
Reactant of Route 6
2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-ethylbenzamide

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